molecular formula C23H20BrN7O B11682606 6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11682606
M. Wt: 490.4 g/mol
InChI Key: KWMPPQRDTZYCEK-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process:

    Formation of the hydrazone intermediate: This step involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

    Cyclization: The hydrazone intermediate is then reacted with diphenylamine and cyanuric chloride under basic conditions to form the triazine core structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazine moieties.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further research in drug development.

Medicine

    Cancer Research: The compound’s structure allows it to interact with specific biological targets, making it a potential candidate for anticancer drug development.

Industry

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s triazine core allows it to form stable complexes with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE: This compound is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups.

    6-[(2E)-2-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure but with a chlorine atom instead of bromine.

    6-[(2E)-2-[(5-FLUORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

Properties

Molecular Formula

C23H20BrN7O

Molecular Weight

490.4 g/mol

IUPAC Name

2-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H20BrN7O/c1-32-20-13-12-17(24)14-16(20)15-25-31-23-29-21(26-18-8-4-2-5-9-18)28-22(30-23)27-19-10-6-3-7-11-19/h2-15H,1H3,(H3,26,27,28,29,30,31)/b25-15+

InChI Key

KWMPPQRDTZYCEK-MFKUBSTISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.